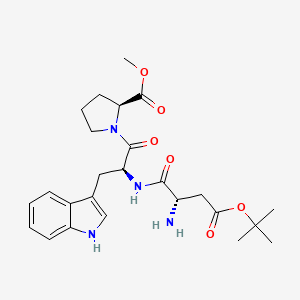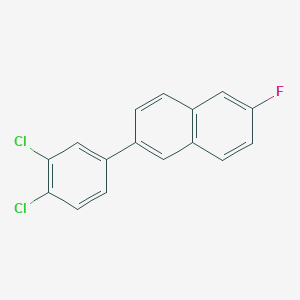
Boc-NH-C6-amido-C4-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Boc-NH-C6-amido-C4-acid is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The synthesis typically involves the use of tert-butoxycarbonyl (Boc) protection for the amine group, followed by amide bond formation with a carboxylic acid .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Boc-NH-C6-amido-C4-acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Amide Bond Formation: It can form amide bonds with other carboxylic acids or amines, making it useful in peptide synthesis
Common Reagents and Conditions:
Reagents: Common reagents include Boc anhydride, carboxylic acids, and amines.
Conditions: Typical reaction conditions involve the use of organic solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) for amide bond formation
Major Products: The major products formed from these reactions include various PROTACs, which are used for targeted protein degradation .
Aplicaciones Científicas De Investigación
Chemistry: Boc-NH-C6-amido-C4-acid is used in the synthesis of PROTACs, which are valuable tools for studying protein function and for drug discovery .
Biology: In biological research, PROTACs synthesized using this compound are used to selectively degrade target proteins, providing insights into protein function and regulation .
Medicine: The compound is used in the development of therapeutic PROTACs for the treatment of diseases such as cancer, where targeted protein degradation can inhibit the growth of cancer cells .
Industry: In the industrial sector, this compound is used in the production of advanced materials and nanotechnology applications .
Mecanismo De Acción
Boc-NH-C6-amido-C4-acid functions as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein. This recruitment leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation in cells .
Comparación Con Compuestos Similares
Boc-NH-C4-acid: Another PROTAC linker with a shorter alkyl chain.
PEG Linkers: Polyethylene glycol-based linkers used in PROTAC synthesis.
Alkyl/Ether Linkers: Other alkyl or ether-based linkers used in the synthesis of PROTACs
Uniqueness: Boc-NH-C6-amido-C4-acid is unique due to its specific alkyl chain length and functional groups, which provide optimal properties for the synthesis of effective PROTACs. Its ability to form stable amide bonds and its compatibility with various functional groups make it a versatile tool in chemical and biological research .
Propiedades
Fórmula molecular |
C17H32N2O5 |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
6-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexylamino]-6-oxohexanoic acid |
InChI |
InChI=1S/C17H32N2O5/c1-17(2,3)24-16(23)19-13-9-5-4-8-12-18-14(20)10-6-7-11-15(21)22/h4-13H2,1-3H3,(H,18,20)(H,19,23)(H,21,22) |
Clave InChI |
VCIQUSOFCWVBLU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCCCCNC(=O)CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl ((2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate](/img/structure/B11833938.png)


![2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one dihydrochloride](/img/structure/B11833949.png)

![tert-Butyl ((4-hydroxybenzo[b]thiophen-2-yl)(imino)methyl)carbamate](/img/structure/B11833955.png)



